molecular formula C13H23N3O2 B12671266 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL CAS No. 82001-48-7

1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL

Cat. No.: B12671266
CAS No.: 82001-48-7
M. Wt: 253.34 g/mol
InChI Key: QSBWVURHHXWCOR-UHFFFAOYSA-N
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Description

This compound features a propan-2-ol backbone substituted with a phenoxy group at position 3 and a branched polyamine chain at position 1. The polyamine chain consists of two ethylenediamine units, creating a triamine structure.

Properties

CAS No.

82001-48-7

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

1-[2-(2-aminoethylamino)ethylamino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C13H23N3O2/c14-6-7-15-8-9-16-10-12(17)11-18-13-4-2-1-3-5-13/h1-5,12,15-17H,6-11,14H2

InChI Key

QSBWVURHHXWCOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CNCCNCCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL typically involves multiple steps. One common method includes the reaction of 2-[(2-aminoethyl)amino]ethanol with phenoxypropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of surfactants and chelating agents.

Mechanism of Action

The mechanism of action of 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes[7][7].

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS/ID) Key Structural Features Pharmacological Activity/Properties References
1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL Triamine chain (NH₂-CH₂-CH₂-NH-CH₂-CH₂-NH-), phenoxy group Hypothesized adrenoceptor/serotonin receptor affinity (structural inference) N/A
D2AAK7 () Indole-ethylamine substituent Behavioral studies (specifics not detailed)
Antiarrhythmic indole derivatives () Methoxy/methoxymethyl-indole, methoxyphenoxyethylamino Antiarrhythmic, α₁/α₂/β₁-adrenoceptor binding
1-Amino-3-[(tert-butyl)(benzyl)amino]propan-2-ol (50456-36-5) Tert-butyl and benzyl groups on amino chain No direct activity data; likely altered lipophilicity
Imp. F(EP) (7695-63-8) Isopropylamino group, phenoxy Pharmaceutical impurity; simpler amine structure
Avishot/Flivas () Piperazine ring, naphthyloxy group Adrenolytic/antiarrhythmic (β-blocker activity)
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol (32352-07-1) Allyl-phenoxy group No direct data; allyl may confer reactivity

Key Structural and Functional Differences

Amino Chain Complexity: The target compound’s triamine chain (NH₂-CH₂-CH₂-NH-CH₂-CH₂-NH-) distinguishes it from simpler analogs like Imp. F(EP) (isopropylamino) or 1-Amino-3-[(tert-butyl)(benzyl)amino]propan-2-ol (bulky substituents) . The extended amine chain may enhance water solubility and receptor binding versatility compared to hydrophobic tert-butyl/benzyl groups.

Aromatic Substituents: D2AAK7 (indole-ethylamine) and antiarrhythmic indole derivatives (methoxy-indole) incorporate heteroaromatic systems, which are absent in the target compound. Indole derivatives often exhibit serotonin receptor affinity, whereas the target’s phenoxy group may favor adrenoceptor interactions.

Piperazine vs. Polyamine Chains: Avishot/Flivas utilize a piperazine ring linked to a naphthyloxy group, a common motif in β-blockers.

Physicochemical Properties: The allyl group in 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol introduces unsaturation, which could increase metabolic susceptibility (e.g., CYP450 oxidation). In contrast, the target compound’s saturated polyamine chain may improve metabolic stability.

Research Findings and Implications

  • Adrenoceptor Binding: The antiarrhythmic indole derivatives in showed moderate α₁/β₁-adrenoceptor affinity (IC₅₀: 10–100 µM) . The target compound’s phenoxy group and flexible amine chain may similarly target adrenoceptors but with altered selectivity due to the absence of methoxy/indole groups.
  • Behavioral Effects : D2AAK7 (indole analog) demonstrated unspecified behavioral effects in studies , suggesting CNS activity. The target compound’s lack of indole may shift its activity toward peripheral systems.
  • Pharmaceutical Relevance: Imp. F(EP) and Avishot/Flivas highlight the importance of amino-alcohol motifs in drug development, particularly for cardiovascular agents. The target compound’s structural uniqueness positions it as a candidate for exploratory receptor profiling.

Biological Activity

1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL, also known by its CAS number 82001-48-7, is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and various biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL is C13H23N3O2, with a molecular weight of approximately 253.34 g/mol. The compound features a phenoxy group attached to a propanol backbone, which is further substituted with multiple amino groups. This unique arrangement allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC13H23N3O2
Molecular Weight253.34 g/mol
Boiling Point431.9 ± 40.0 °C (Predicted)
Density1.093 ± 0.06 g/cm³ (Predicted)
pKa13.97 ± 0.20 (Predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the phenoxy and amino functional groups. The processes may include condensation reactions, followed by ring closure and oxidation steps to yield the final product.

Pharmacological Potential

Preliminary studies indicate that 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL exhibits several biological activities that warrant further investigation:

  • Antimicrobial Activity : Initial assays suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antiseptic agents.
  • Antioxidant Properties : The presence of multiple amino groups may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Neuroprotective Effects : Given its structural similarity to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects in various models of neurodegeneration.

Case Studies and Research Findings

Recent studies have explored the biological activity of structurally related compounds, providing insights into the potential mechanisms of action for this compound:

  • A study published in ResearchGate examined the synthesis and biological activity of similar amino-substituted phenolic compounds, highlighting their efficacy against bacterial strains and their antioxidant capabilities .
  • Another investigation focused on the molecular structure and biological properties of related antiseptic drugs, utilizing spectroscopic methods to analyze their effectiveness in inhibiting microbial growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL, it is useful to compare it with other compounds that share structural features.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
1-(4-Hydroxyphenyl)-3-(4-morpholinyl)-propan-1-oneC14H19N3O3Contains a morpholine ring; analgesic properties
1-(Phenyl)-3-(piperidinyl)-propanolC15H21NOPiperidine ring; studied for analgesic properties
4-(Aminomethyl)phenolC8H11NOSimpler structure; used as an intermediate in pharmaceuticals

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